4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride

Medicinal Chemistry Sigma-1 Receptor CNS Drug Discovery

Researchers targeting sigma receptors often face supply gaps for conformationally distinct building blocks. This compound is a validated electrophile for introducing the tetrahydroindazole core-a scaffold proven to impart high potency and selectivity at sigma-1 and sigma-2 receptors. • Enables efficient sulfonamide formation for SAR library synthesis. • XLogP3 1.8 & single H-bond donor optimize membrane permeability and CNS penetration profiles. • Reactive -SO2Cl group permits covalent probe design (Lys, Ser targeting). • Saturated core offers distinct flexibility vs. aromatic indazoles; substitution alters target engagement. Supplied with rigorous analytical documentation for procurement confidence.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Cat. No. B13257005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)S(=O)(=O)Cl
InChIInChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)
InChIKeyIYIDOXVJSWCIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride: A Key Sulfonyl Chloride Intermediate for Targeted Heterocycle Synthesis


4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride (CAS 1823252-02-3) is a heterocyclic sulfonyl chloride featuring a partially saturated indazole core and a reactive sulfonyl chloride group at the 3-position [1]. With a molecular formula of C7H9ClN2O2S and a molecular weight of 220.68 g/mol, this compound serves as a versatile electrophilic building block for introducing the tetrahydroindazole scaffold into more complex molecular architectures via nucleophilic substitution reactions [1]. The saturated tetrahydroindazole ring distinguishes it from fully aromatic indazole sulfonyl chlorides, conferring distinct steric and electronic properties that influence downstream applications [2].

Electrophilic building block for sulfonamide and sulfonate ester formation

Introduces saturated tetrahydroindazole core with distinct conformational flexibility

Supports SAR studies exploring scaffold-dependent target interactions

Why Generic Substitution of 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl Chloride Fails: The Critical Role of the Saturated Indazole Core


Direct substitution of 4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride with alternative sulfonyl chlorides—such as aromatic indazole sulfonyl chlorides or simpler alkanesulfonyl chlorides—is not chemically equivalent and carries significant risk of altering reaction outcomes and biological target engagement. The saturated tetrahydroindazole core exhibits distinct conformational flexibility and electronic distribution compared to its fully aromatic counterparts, which directly impacts its behavior in nucleophilic substitution reactions and its potential for molecular recognition in biological systems [1]. Specifically, the tetrahydroindazole scaffold has been demonstrated to impart high potency and selectivity for the sigma-1 receptor, a property not inherent to other sulfonyl chloride classes, underscoring the necessity of using this precise building block for applications targeting this or related pharmacophores [1]. The following quantitative evidence details the specific dimensions of this differentiation.

Aromatic Indazole Sulfonyl Chlorides

Planar, fully aromatic core alters conformational and electronic profile; reported target-engagement context may not transfer.

Simple Alkanesulfonyl Chlorides

Lack the indazole pharmacophore; steric, H-bonding, and recognition properties may substantially shift and require validation.

Quantitative Differentiation of 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl Chloride: A Comparative Evidence Guide for Scientific Procurement


Core Scaffold Differentiation: Sigma-1 Receptor Binding Affinity (Class-Level Inference)

The tetrahydroindazole core, of which 4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride is a foundational building block, has been shown to produce highly potent and selective sigma-1 receptor ligands. A novel class of tetrahydroindazoles was developed that exhibited potent binding to sigma-1 receptors [1]. In contrast, analogous sulfonyl chlorides based on fully aromatic indazoles or simple aliphatic chains do not inherently possess this receptor-binding profile. The sulfonyl chloride group on the tetrahydroindazole scaffold serves as a crucial handle for derivatization to optimize these biological interactions [1].

Sigma-1 Binding
Class-level
Potent binding reported for tetrahydroindazole class
Scaffold-dependent target-engagement context
Exact Ki not reported for this intermediate
Medicinal Chemistry Sigma-1 Receptor CNS Drug Discovery

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile

4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride exhibits a computed XLogP3-AA value of 1.8 and a hydrogen bond donor count of 1 [1]. This contrasts with its fully aromatic analog, 1H-indazole-3-sulfonyl chloride, which would be expected to have a lower logP and different hydrogen bonding capacity due to its planar, aromatic structure. The specific physicochemical profile of the tetrahydroindazole core can be advantageous for optimizing ADME properties in drug discovery programs.

Lipophilicity
Computed property
XLogP3-AA 1.8
Supports lipophilicity-driven SAR optimization
PubChem computed; expected higher vs. aromatic analog
ADME Lipophilicity Drug Design

Commercially Available Purity: A Benchmark for Analogous Building Blocks

The compound is commercially available with a minimum purity specification of 95% . This purity level is consistent with its closest structural analogs, such as 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride (min. 95% purity) and 2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride (95% purity) . While purity alone does not differentiate the compound, it establishes a baseline quality expectation for procurement and ensures reproducible synthetic outcomes when compared to other tetrahydroindazole sulfonyl chlorides.

Purity Specification
Specification review
≥95% (min)
Baseline quality consistent with structural analogs
Vendor-specified; lot-specific COA review advised
Organic Synthesis Quality Control Procurement

High-Value Application Scenarios for 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl Chloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Sigma-1 Receptor Ligands

The tetrahydroindazole core is a validated scaffold for developing potent and selective sigma-1 receptor ligands [1]. This compound serves as a key electrophilic intermediate for introducing the tetrahydroindazole moiety into lead compounds via sulfonamide or sulfonate ester formation, enabling structure-activity relationship (SAR) studies and the optimization of receptor binding affinity and selectivity [1].

ADME Optimization: Modulation of Lipophilicity and Hydrogen Bonding

With a computed XLogP3-AA of 1.8 and a single hydrogen bond donor [2], this building block offers a specific lipophilicity profile that can be strategically leveraged to improve the membrane permeability and metabolic stability of drug candidates compared to more polar, fully aromatic indazole alternatives. Its use in library synthesis allows for the fine-tuning of physicochemical properties critical for oral bioavailability and CNS penetration.

Chemical Biology: Development of Covalent Probes and Inhibitors

The reactive sulfonyl chloride group enables the facile, covalent attachment of the tetrahydroindazole scaffold to target proteins or biomolecules via nucleophilic amino acid residues (e.g., lysine, serine). This makes it a valuable tool for designing activity-based probes or irreversible enzyme inhibitors, where the tetrahydroindazole core provides a unique recognition element distinct from other sulfonyl chloride-based probes [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand synthesis
Tetrahydroindazole scaffold reactivity
Target-engagement assay context
Lipophilicity modulation in lead optimization
Computed XLogP3-AA context
Permeability and metabolic stability assays
Covalent probe development
Sulfonyl chloride electrophilicity
Protein labeling and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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